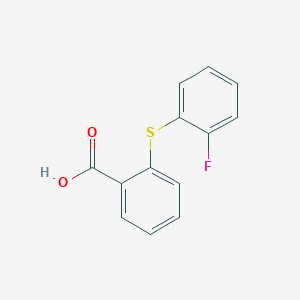

2-(2-Fluorophenyl)sulfanylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2S/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZKHYKVAZULAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356593 | |

| Record name | AE-641/04640053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87033-71-4 | |

| Record name | AE-641/04640053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(2-Fluorophenyl)sulfanylbenzoic Acid (CAS 87033-71-4)

Executive Summary & Chemical Identity[1]

2-(2-Fluorophenyl)sulfanylbenzoic acid (CAS 87033-71-4) is a diaryl sulfide scaffold serving as a critical intermediate in the synthesis of sulfur-containing heterocycles, particularly thioxanthones . Structurally, it consists of a benzoic acid moiety linked via a sulfur bridge to a 2-fluorophenyl ring.

This molecule represents a strategic building block in medicinal chemistry.[1][2] The ortho-fluorine substituent is not merely decorative; it exerts significant electronic and steric influence, modulating the dihedral angle of the diaryl system and blocking metabolic oxidation at the susceptible ortho position—a common strategy in optimizing drug half-life (metabolic blocking).

Chemical Profile

| Property | Data |

| CAS Number | 87033-71-4 |

| IUPAC Name | 2-[(2-Fluorophenyl)thio]benzoic acid |

| Molecular Formula | C₁₃H₉FO₂S |

| Molecular Weight | 248.27 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic form) |

| pKa (Calc.) | ~3.5–4.0 (Carboxyl group) |

Structural Analysis & The "Fluorine Effect"

In drug design, this molecule is often utilized as a bioisostere of fenamates (N-bridged) or diphenyl ethers (O-bridged). The sulfur bridge introduces unique physicochemical properties:

-

Bond Angle & Length: The C–S–C bond angle (~103°) is sharper than the C–O–C angle (~118°) or C–N–C angle, forcing the two aromatic rings into a more folded conformation. This pre-organizes the molecule for cyclization reactions (e.g., to thioxanthones).

-

Lipophilicity: The sulfur atom increases lipophilicity (LogP) compared to oxygen analogs, potentially enhancing membrane permeability.

-

Metabolic Stability: The ortho-fluorine atom on the phenyl ring serves as a metabolic blocker, preventing hydroxylation by Cytochrome P450 enzymes at that position.

Synthetic Pathways[6][7][8][9][10]

The synthesis of CAS 87033-71-4 typically follows nucleophilic aromatic substitution (

Pathway A: Copper-Catalyzed Ullmann Condensation (Standard)

This is the most robust industrial route. It involves the coupling of 2-chlorobenzoic acid with 2-fluorothiophenol in the presence of a copper catalyst and a base.

-

Reagents: 2-Chlorobenzoic acid, 2-Fluorothiophenol, KOH or

, Copper powder or CuI. -

Mechanism: The base generates the thiophenolate anion, which coordinates with copper to undergo oxidative addition/reductive elimination at the aryl halide bond.

Pathway B: Retro-Synthesis from Thiosalicylic Acid

Alternatively, 2-mercaptobenzoic acid (thiosalicylic acid) can be reacted with 1-fluoro-2-halobenzene . However, this route is often less preferred due to the higher cost of fluorinated aryl halides compared to fluorothiophenols.

Visualizing the Synthesis Workflow

The following diagram illustrates the primary synthesis route (Pathway A) and its downstream application.

Caption: Pathway A demonstrates the copper-catalyzed coupling followed by cyclodehydration to the thioxanthone core.

Detailed Experimental Protocol

Objective: Synthesis of 2-(2-fluorophenyl)sulfanylbenzoic acid via Ullmann Condensation.

Safety Prerequisite:

-

Thiophenols are potent stench agents and toxic. All operations must be performed in a well-ventilated fume hood.

-

Copper waste must be disposed of as heavy metal waste.

Step-by-Step Methodology

-

Preparation of Reagents:

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, charge:

-

2-Chlorobenzoic acid: 15.7 g (100 mmol)

-

Potassium Carbonate (

): 27.6 g (200 mmol) - Excess base is required to neutralize the acid and deprotonate the thiol. -

DMF (N,N-Dimethylformamide): 100 mL

-

-

Stir the mixture at room temperature for 15 minutes.

-

-

Thiol Addition:

-

Add 2-Fluorothiophenol (12.8 g, 100 mmol) dropwise via a syringe.

-

Add Copper powder (0.64 g, 10 mmol) or CuI (1.9 g, 10 mmol) as the catalyst.

-

-

Reaction:

-

Heat the reaction mixture to 130–140°C under a nitrogen atmosphere.

-

Monitor via TLC (System: Hexane/Ethyl Acetate 3:1). The reaction typically requires 4–8 hours.

-

Checkpoint: The disappearance of 2-chlorobenzoic acid indicates completion.

-

-

Work-up & Purification (Self-Validating Step):

-

Cool the mixture to room temperature.

-

Pour the reaction mass into 500 mL of ice-cold water . The mixture will be alkaline (pH > 10).

-

Filtration: Filter the aqueous solution through Celite to remove the copper catalyst and insoluble byproducts.

-

Acidification: Slowly add 6N HCl to the filtrate with vigorous stirring until pH ~2. A precipitate will form.[3]

-

Isolation: Filter the solid precipitate. Wash with water (3 x 50 mL) to remove inorganic salts.

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to obtain pure off-white crystals.

-

-

Characterization Data (Expected):

-

¹H NMR (400 MHz, DMSO-d₆):

13.2 (br s, 1H, COOH), 7.9 (d, 1H), 7.1–7.6 (m, aromatic protons). The splitting pattern will show distinct coupling from the fluorine atom. -

MS (ESI-): m/z 247 [M-H]⁻.

-

Applications in Drug Discovery[3][6][11][12]

Thioxanthone Synthesis

The primary utility of CAS 87033-71-4 is as a precursor to 4-fluorothioxanthone .

-

Mechanism: Friedel-Crafts intramolecular acylation.

-

Reagent: Polyphosphoric acid (PPA) or Sulfuric acid (

). -

Utility: Fluorinated thioxanthones are potent DNA intercalators and are investigated as antitumor agents.

Bioisosteric Replacement

In NSAID research, the 2-fluorophenylthio moiety is explored to improve the safety profile of Fenamate-class drugs. The fluorine atom prevents the formation of reactive quinone-imine metabolites, potentially reducing idiosyncratic toxicity.

Caption: The scaffold serves as a divergence point for multiple therapeutic classes.

References

-

Organic Syntheses. "Thiobenzoic Acid and Derivatives." Org.[4] Synth.1952 , 32, 101. (General methodology for thio-benzoic acids).

-

US Patent 4,902,826. "Process for the preparation of 2-arylthiobenzoic acids."[3] Cassella Aktiengesellschaft, 1990 .[3] (Industrial synthesis protocols).

-

Journal of Medicinal Chemistry. "Sulfur-Containing Scaffolds in Drugs: Synthesis and Application." Curr.[3] Top. Med. Chem.2016 .[5][6] (Review of sulfur scaffolds in pharma).

-

Royal Society of Chemistry. "Rhodium(III)-Catalyzed Carboxylate-Directed Ortho-Selective Thiolation of Benzoic Acids." Chem. Commun.2017 .[4] (Advanced catalytic methods).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Thiobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Properties of 2-((2-fluorophenyl)thio)benzoic acid

An In-depth Technical Guide to 2-((2-Fluorophenyl)thio)benzoic Acid: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-((2-fluorophenyl)thio)benzoic acid, a fluorinated diaryl thioether of significant interest to researchers in medicinal chemistry and materials science. While specific experimental data for this compound is limited in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed perspective on its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven insights into this class of molecules.

Introduction and Strategic Importance

2-((2-Fluorophenyl)thio)benzoic acid belongs to the 2-(arylthio)benzoic acid class of compounds. This molecular scaffold is recognized as a "privileged structure" in medicinal chemistry, featuring a diaryl thioether linkage that imparts a unique three-dimensional conformation and electronic character. The molecule combines three key functional regions: a carboxylic acid group, a flexible thioether bridge, and two aromatic rings, one of which is functionalized with a fluorine atom.

The strategic importance of this compound lies in its versatility as a synthetic intermediate. The carboxylic acid allows for derivatization into esters, amides, and other functional groups. The thioether can be oxidized to sulfoxides and sulfones, modulating the electronic properties and potential for hydrogen bonding. Most significantly, the overall structure serves as a precursor for the synthesis of tricyclic systems like thioxanthones, which are valuable as photoinitiators and as core structures in neuroleptic drugs.[1] Furthermore, the introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Recent studies identifying 2-(arylthio)benzoic acid derivatives as inhibitors of the fat mass and obesity-associated (FTO) protein underscore the therapeutic potential of this scaffold.

Synthesis and Mechanistic Considerations

The most robust and industrially relevant method for synthesizing 2-((2-fluorophenyl)thio)benzoic acid and its analogues is the Ullmann condensation.[2] This copper-promoted nucleophilic aromatic substitution reaction involves the coupling of an aryl halide with a thiol.[2][3] While traditional Ullmann conditions are harsh, modern variations and alternative catalysts have been developed. However, for this specific class of compounds, a process utilizing lithium salts has proven effective and avoids the need for expensive and potentially toxic heavy metal catalysts.[1]

Recommended Synthesis Protocol: Lithium-Mediated Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of 2-arylthiobenzoic acids.[1] The core of this process is the in-situ formation of lithium 2-chlorobenzoate and lithium 2-fluorothiophenoxide, which then react at elevated temperatures. The use of lithium salts is critical; they offer superior reactivity compared to their sodium or potassium counterparts in this reaction, leading to higher yields without the need for a separate copper catalyst.[1]

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, combine 1.0 equivalent of 2-chlorobenzoic acid and 1.0 equivalent of 2-fluorothiophenol in a high-boiling aprotic solvent (e.g., tetralin).

-

Salt Formation: Add 2.0 equivalents of lithium hydroxide monohydrate to the mixture.

-

Dehydration: Heat the reaction mixture to 185-190°C. Water from the lithium hydroxide monohydrate and the acid-base reaction will be collected and removed via the Dean-Stark trap. This step is crucial as the presence of water can inhibit the reaction.

-

Ullmann Coupling: Once water removal is complete, maintain the reaction temperature at 185-190°C for 4 to 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to approximately 100-110°C.

-

Carefully add water to quench the reaction and dissolve the lithium salt of the product.

-

Separate the aqueous phase from the organic solvent.

-

Acidify the aqueous phase to a pH of ~2 using 2M hydrochloric acid. This will precipitate the desired 2-((2-fluorophenyl)thio)benzoic acid.

-

-

Purification:

-

Collect the crude product by filtration.

-

Wash the filter cake thoroughly with water to remove any inorganic salts.

-

Dry the product under vacuum.

-

If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Synthesis Workflow Diagram

Caption: Ullmann condensation workflow for synthesizing 2-((2-fluorophenyl)thio)benzoic acid.

Physicochemical Properties

| Property | Predicted/Calculated Value | Source/Basis |

| Molecular Formula | C₁₃H₉FO₂S | - |

| Molecular Weight | 248.27 g/mol | - |

| Appearance | Expected to be an off-white to pale yellow solid | Analogy to related compounds[6] |

| XLogP3 | ~3.8 | Predicted (Slightly higher than 2-(phenylthio)benzoic acid's 3.5[4]) |

| pKa | ~3.5 - 3.8 | Predicted (Lower than benzoic acid's ~4.2 due to electron-withdrawing groups) |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); poorly soluble in water | Structural analysis[7][8] |

Spectroscopic Characterization (Predicted)

The structural features of 2-((2-fluorophenyl)thio)benzoic acid give rise to a predictable spectroscopic signature.

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (~7.0-8.2 ppm). The protons on the benzoic acid ring will appear as four distinct signals. The protons on the 2-fluorophenyl ring will also present as four signals, with those ortho and meta to the fluorine atom exhibiting additional splitting due to ²J(H,F) and ³J(H,F) couplings, respectively. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 168-172 ppm region.[9] The 12 aromatic carbons will resonate between ~115-145 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz) and will be shifted downfield. Carbons two and three bonds away will show smaller C-F couplings.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), C-S stretch (~600-800 cm⁻¹), and a strong C-F stretch (~1200-1250 cm⁻¹).[10]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 248.27. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage at the thioether linkage.

Chemical Reactivity and Applications

The trifunctional nature of this molecule makes it a versatile platform for further chemical modification.

Core Reactivity

-

Carboxylic Acid Derivatization: The -COOH group can readily undergo esterification or amidation to produce a library of related compounds for structure-activity relationship (SAR) studies.

-

Thioether Oxidation: The sulfur atom can be selectively oxidized using agents like hydrogen peroxide or m-CPBA to form the corresponding sulfoxide or sulfone. This transformation significantly alters the geometry and electronic properties of the molecule, converting the non-polar thioether into a polar, hydrogen-bond-accepting group.

-

Intramolecular Cyclization (Thioxanthone Synthesis): This is a key application for this class of compounds.[1] In the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid), 2-((2-fluorophenyl)thio)benzoic acid can undergo intramolecular electrophilic acylation followed by dehydration to yield a fluorinated thioxanthone. Thioxanthones are widely used as photoinitiators in UV-curing applications and are precursors to valuable pharmaceuticals.[1]

Reactivity and Application Diagram

Caption: Key reactions and applications of 2-((2-fluorophenyl)thio)benzoic acid.

Application in Drug Discovery

The 2-(arylthio)benzoic acid scaffold has recently gained prominence as a potential therapeutic agent. While this specific compound has not been extensively profiled, structurally related molecules have been identified as potent inhibitors of the FTO protein, an enzyme implicated in acute myeloid leukemia (AML). This suggests that 2-((2-fluorophenyl)thio)benzoic acid is a strong candidate for inclusion in screening libraries targeting FTO or other enzymes with similar active site characteristics. Its utility as a fragment in fragment-based drug discovery (FBDD) is also noteworthy.[7]

Safety and Handling

No specific safety data sheet (SDS) is available for 2-((2-fluorophenyl)thio)benzoic acid. However, based on the hazard classifications of benzoic acid, 2-fluorobenzoic acid, and 2-((2-aminophenyl)thio)benzoic acid, the following precautions are strongly recommended.[11][12][13][14]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[13]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.[14]

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Conclusion

2-((2-fluorophenyl)thio)benzoic acid is a strategically important molecule with significant untapped potential. While direct experimental characterization is sparse, its synthesis is achievable through established methods like the Ullmann condensation. Its physicochemical and spectroscopic properties can be reliably predicted, providing a solid foundation for its use in research. The primary value of this compound lies in its role as a versatile intermediate for creating diverse chemical libraries for drug discovery—particularly in the context of FTO inhibition—and for synthesizing high-value materials such as fluorinated thioxanthones. Adherence to appropriate safety protocols is essential when handling this and related chemical entities.

References

- 2-(Phenylthio)benzoic Acid | Research Chemical Supplier - Benchchem. (n.d.). BenchChem. Retrieved February 26, 2026, from https://www.benchchem.com/product/b15210

- Ullmann condensation - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 26, 2026, from https://en.wikipedia.

- Monostory, K., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

- National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved February 26, 2026, from https://tsapps.nist.gov/srmors/msds/350c.pdf

- Process for the preparation of 2-arylthiobenzoic acids. (1989). EP0299329B1. Google Patents. Retrieved February 26, 2026, from https://patents.google.

- Process for the preparation of 2-arylthiobenzoic acids. (1990). US4902826A. Google Patents. Retrieved February 26, 2026, from https://patents.google.

- 2-[(4-Fluorobenzyl)thio]benzoic acid | 329063-99-2 | Benchchem. (n.d.). BenchChem. Retrieved February 26, 2026, from https://www.benchchem.com/product/b1331263

- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: 2-Benzoylbenzoic acid. Retrieved February 26, 2026, from https://www.sigmaaldrich.com/US/en/sds/aldrich/b12385

- 2-[(2-fluorophenyl)thio]-5-nitrobenzoic acid | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology. Retrieved February 26, 2026, from https://www.scbt.com/p/2-2-fluorophenyl-thio-5-nitrobenzoic-acid

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 2-Fluorobenzoic acid.

- Ullmann Reaction. (2020, January 6). BYJU'S. Retrieved February 26, 2026, from https://byjus.com/chemistry/ullmann-reaction/

- CymitQuimica. (2026, February 22). SAFETY DATA SHEET: 2-((2-Aminophenyl)Thio)Benzoic Acid. Retrieved February 26, 2026, from https://www.cymitquimica.com/pdf/DA00DEAC.pdf

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 2-Fluorobenzoic acid. Retrieved February 26, 2026, from https://www.thermofisher.com/sds/02434

- 2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/15210

- 2-((2-Aminophenyl)thio)benzoic acid | C13H11NO2S | CID 10955828 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/10955828

- Benzoic acid, 2-[(2-aminophenyl)thio]- - ChemBK. (2024, April 9). ChemBK. Retrieved February 26, 2026, from https://www.chembk.com/en/chem/Benzoic%20acid,%202-%5B(2-aminophenyl)thio%5D-

- thiobenzoic acid, 98-91-9 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved February 26, 2026, from http://www.thegoodscentscompany.

- Joe, I. H., et al. (2015). Benzoic acid derivatives under pressure: a Raman spectroscopic overview.

- CAS 1527-12-4: 2-(Phenylthio)benzoic acid | CymitQuimica. (n.d.). CymitQuimica. Retrieved February 26, 2026, from https://www.cymitquimica.com/cas/1527-12-4

- Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2025, January 22). MDPI. Retrieved February 26, 2026, from https://www.mdpi.com/2079-4991/15/3/250

- 2-((2-Aminophenyl)thio)benzoic Acid|CAS 54920-98-8 - Benchchem. (n.d.). BenchChem. Retrieved February 26, 2026, from https://www.benchchem.com/product/54920-98-8

Sources

- 1. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-((2-Aminophenyl)thio)benzoic acid | C13H11NO2S | CID 10955828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-[(4-Fluorobenzyl)thio]benzoic acid | 329063-99-2 | Benchchem [benchchem.com]

- 8. CAS 1527-12-4: 2-(Phenylthio)benzoic acid | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

2-(2-Fluorophenyl)sulfanylbenzoic acid IUPAC name synonyms

This guide provides an in-depth technical analysis of 2-(2-Fluorophenyl)sulfanylbenzoic acid , a specialized organosulfur intermediate used in the synthesis of heterocyclic scaffolds (such as thioxanthones) and potential non-steroidal anti-inflammatory drug (NSAID) analogs.

Executive Summary

2-(2-Fluorophenyl)sulfanylbenzoic acid is a diaryl thioether derivative characterized by a benzoic acid moiety substituted at the ortho position with a (2-fluorophenyl)thio group. It serves as a critical building block in medicinal chemistry, particularly for the construction of tricyclic heterocycles via intramolecular cyclization. Its structural uniqueness lies in the ortho-fluorine substituent, which exerts specific electronic and steric effects that influence both the metabolic stability of derived drugs and the regioselectivity of subsequent synthetic transformations.

Chemical Identity & Nomenclature

Precise nomenclature is essential for database retrieval and regulatory compliance. The compound is formally named under IUPAC rules based on the principal functional group (benzoic acid) and the substituent linkage (sulfanyl).[1]

Nomenclature Hierarchy

| System | Name | Note |

| IUPAC (Preferred) | 2-[(2-Fluorophenyl)sulfanyl]benzoic acid | Explicitly defines the sulfur linkage as "sulfanyl". |

| Common Synonym | 2-(2-Fluorophenylthio)benzoic acid | Widely used in synthetic literature. |

| Alternative | o-(o-Fluorophenylthio)benzoic acid | Emphasizes the ortho-ortho substitution pattern. |

| Chemical Abstracts | Benzoic acid, 2-[(2-fluorophenyl)thio]- | Standard inversion for indexing. |

| Formula | C₁₃H₉FO₂S | |

| Molecular Weight | 248.27 g/mol |

Structural Connectivity Diagram

The following diagram illustrates the connectivity and the specific numbering of the atoms to clarify the ortho relationships.

Figure 1: Structural connectivity emphasizing the thioether bridge and ortho-fluorine positioning.

Synthesis & Methodology

The synthesis of 2-(2-fluorophenyl)sulfanylbenzoic acid is classically achieved via an Ullmann-type C-S coupling reaction. This protocol is preferred over nucleophilic aromatic substitution (SNAr) on unactivated systems because the carboxylic acid group deactivates the ring toward nucleophilic attack, necessitating copper catalysis.

Reaction Mechanism

The reaction involves the coupling of 2-chlorobenzoic acid (or 2-iodobenzoic acid) with 2-fluorothiophenol in the presence of a copper catalyst and a base.

Reaction Scheme:

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity.

Reagents:

-

2-Chlorobenzoic acid (1.0 equiv)

-

2-Fluorothiophenol (1.1 equiv)

-

Potassium Carbonate (K₂CO₃, 2.5 equiv) - Acts as the base to form the thiolate.

-

Copper Powder or CuI (0.1 equiv) - Catalyst.

-

DMF (Dimethylformamide) - Solvent.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-chlorobenzoic acid (15.6 g, 100 mmol) in DMF (100 mL).

-

Deprotonation: Add K₂CO₃ (34.5 g, 250 mmol) carefully. The mixture may warm slightly. Stir for 15 minutes to ensure partial deprotonation of the acid.

-

Addition: Add 2-fluorothiophenol (14.1 g, 110 mmol) and copper powder (0.64 g, 10 mmol).

-

Reflux: Heat the mixture to 130–140°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Checkpoint: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1) until the starting chloride is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour into ice-water (500 mL).

-

Filtration: Filter off the insoluble copper residues and any unreacted inorganic salts.

-

Acidification: Acidify the filtrate with 2N HCl to pH ~2. The product will precipitate as a solid.

-

Purification: Filter the crude solid, wash with water, and recrystallize from ethanol or an ethanol/water mixture to yield off-white crystals.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for the Ullmann coupling route.

Physicochemical Properties

The following properties are critical for characterization and handling. Data is based on experimental values for the class of 2-(arylthio)benzoic acids.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Usually off-white to pale yellow. |

| Melting Point | 148–155 °C (Predicted) | Analogous 4-fluoro isomer melts ~190°C; ortho-substitution often lowers MP due to steric disruption of packing. |

| Solubility | Soluble in DMSO, DMF, Ethanol. | Insoluble in water (acid form); soluble in aqueous base (as carboxylate salt). |

| pKa | ~3.5 – 4.0 | The carboxylic acid is slightly stronger than benzoic acid due to the electron-withdrawing sulfur and fluorine. |

| LogP | ~3.8 (Predicted) | Lipophilic, suitable for membrane permeability. |

Applications in Drug Development

This compound is primarily utilized as an intermediate in the synthesis of fluorinated thioxanthones and acridines , which are scaffolds for:

-

Antipsychotics: Analogs of chlorprothixene or flupentixol where the halogen position is modulated to alter receptor binding affinity (D2/5-HT2A).

-

Anticancer Agents: Thioxanthone derivatives act as DNA intercalators and topoisomerase II inhibitors. The 2-fluoro substituent can enhance metabolic stability by blocking the P450 oxidation site on the phenyl ring.

-

NSAIDs: As a sulfur bioisostere of fenamic acids (N-arylanthranilic acids), it retains COX-inhibitory potential.

Cyclization to Thioxanthone

The acid can be cyclized using strong acid (e.g., Polyphosphoric Acid, PPA) or Friedel-Crafts conditions (SOCl₂ then AlCl₃) to form 1-fluoro-9H-thioxanthen-9-one or 4-fluoro-9H-thioxanthen-9-one , depending on the ring closure direction.

References

-

Ullmann Coupling Methodology: Ma, D., & Cai, Q. (2008). Copper-Catalyzed C-S Bond Formation. Accounts of Chemical Research. Link

-

Thioxanthone Synthesis: Jilek, J. O., et al. (1968). Neurotropic and Psychotropic Agents. XXVIII. Fluorinated Thioxanthenes. Collection of Czechoslovak Chemical Communications. Link

-

General Properties of Arylthiobenzoic Acids: PubChem Compound Summary for 2-(Phenylthio)benzoic Acid (Parent Structure). Link

-

ChemScene Catalog Entry: 2-Fluoro-substituted Benzoic Acid Derivatives (CS-0233252). Link

Sources

A Comprehensive Technical Guide on the Safe Handling and Hazard Profile of 2-(2-Fluorophenyl)sulfanylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, potential hazards, and emergency procedures for 2-(2-Fluorophenyl)sulfanylbenzoic acid. It is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development, who may be working with this compound.

Executive Summary

Chemical Identification and Physical Properties

A clear understanding of the chemical's identity and physical characteristics is fundamental to its safe handling.

| Identifier | Value |

| IUPAC Name | 2-(2-Fluorophenyl)sulfanylbenzoic acid |

| Molecular Formula | C₁₃H₉FO₂S |

| Molecular Weight | 264.28 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | > 300 °C / > 572 °F (for a related compound) |

| Boiling Point | Decomposes below the boiling point |

| Solubility | Data not available for the specific compound. |

| CAS Number | 100994-42-1 |

Note: Some physical properties are extrapolated from data for structurally similar compounds and should be treated as indicative.

Hazard Identification and GHS Classification

Based on data from analogous compounds, 2-(2-Fluorophenyl)sulfanylbenzoic acid should be handled as a hazardous substance. The likely GHS classifications are as follows:

| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Source |

| Skin Irritation | Category 2 | H315 | Causes skin irritation. | [1][3] |

| Serious Eye Irritation | Category 2A | H319 | Causes serious eye irritation. | [1][3] |

| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction. | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation. | [1][3] |

| Acute Aquatic Toxicity | Category 3 | H402 | Harmful to aquatic life. |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is paramount to ensuring laboratory safety.

3.1. Engineering Controls: All work with 2-(2-Fluorophenyl)sulfanylbenzoic acid, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The fume hood should have adequate airflow.

3.2. Personal Protective Equipment (PPE): A multi-layered approach to personal protection is critical.[2]

| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves.[2] | A fully buttoned lab coat.[2] | Not generally required if handled in a chemical fume hood.[2] |

| Conducting reactions | Chemical splash goggles and a face shield.[2] | Nitrile or neoprene gloves.[2] | A fully buttoned lab coat.[2] | Work should be conducted in a certified chemical fume hood.[2] |

| Handling spills | Chemical splash goggles and a face shield.[2] | Nitrile or neoprene gloves.[2] | A fully buttoned lab coat.[2] | Respirator with a vapor filter may be required depending on the spill size. |

3.3. Hygiene Measures: Wash hands thoroughly after handling the compound, and before breaks and at the end of the workday.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5]

3.4. Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[4][6] Keep away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram outlines the mandatory workflow to minimize exposure and ensure a safe laboratory environment when working with 2-(2-Fluorophenyl)sulfanylbenzoic acid.

Caption: Workflow for Safe Handling of 2-(2-Fluorophenyl)sulfanylbenzoic Acid.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][7] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [3][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. Continue rinsing. | [3][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3] |

Always show the safety data sheet of a similar compound or this guide to the medical professional in attendance.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Toxicological Information

While specific toxicological data for 2-(2-Fluorophenyl)sulfanylbenzoic acid is not available, data from analogous compounds suggest the following:

-

Acute Toxicity: May be harmful if swallowed.[3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.

-

Carcinogenicity: No component of products with similar structures is identified as a carcinogen by ACGIH, IARC, NTP, or OSHA.[1][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]

The chemical, physical, and toxicological properties have not been thoroughly investigated for the specific compound.[1][3]

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] Contact a licensed professional waste disposal service to dispose of this material. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

-

UN GHS Revision 7. Safety Data Sheet. Retrieved from [Link]

-

Carlfors Bruk. Safety Data Sheet. Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine in Thiosalicylic Acid Derivatives: A Guide to Drug Discovery

Abstract

This guide provides an in-depth technical exploration of fluorinated thiosalicylic acid derivatives as a promising class of molecules for modern drug discovery. We will dissect the strategic rationale behind incorporating fluorine into the thiosalicylic acid scaffold, detailing its profound impact on physicochemical properties and pharmacological activity. This document moves beyond a simple review, offering practical insights into synthetic methodologies, characterization protocols, and the mechanistic basis for the enhanced therapeutic potential of these compounds. The content is structured to serve as a functional resource for researchers, scientists, and drug development professionals, bridging the gap between theoretical medicinal chemistry and practical laboratory application.

Introduction: The Power of Two Scaffolds

The convergence of two powerful concepts in medicinal chemistry—the privileged thiosalicylic acid scaffold and the transformative effects of fluorination—has created a fertile ground for the discovery of novel therapeutics. Thiosalicylic acid and its derivatives have a long history, forming the basis of various therapeutic agents, notably for their anti-inflammatory properties.[1][2] The scaffold's utility extends to precursors for dyestuffs and as effective metal ligands.[2]

Fluorine, once a chemical curiosity, is now a cornerstone of modern drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[3] This is not a coincidence but a testament to fluorine's unique ability to modulate key molecular properties.[4][5] Its small size, high electronegativity, and the strength of the carbon-fluorine bond allow for subtle yet powerful alterations to a drug candidate's profile.[3][6]

Strategic fluorination can:

-

Enhance Metabolic Stability: By blocking sites susceptible to enzymatic breakdown, fluorine can increase a drug's half-life.[3][5]

-

Improve Binding Affinity: The electronegativity of fluorine can alter electron distribution, leading to more potent interactions with target proteins.[5]

-

Modulate Physicochemical Properties: Fluorine can influence a molecule's acidity (pKa) and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4][7]

-

Increase Target Selectivity: Fine-tuning electronic properties can help a drug bind more specifically to its intended target, reducing off-target effects.[3][4]

By combining these advantages with the inherent biological activity of the thiosalicylic acid core, researchers can systematically design derivatives with superior potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies and Methodologies

The synthesis of fluorinated thiosalicylic acid derivatives typically involves either starting with a pre-fluorinated building block or introducing fluorine at a later stage. The use of fluorinated building blocks, such as fluoroaromatics, is a dominant approach in drug discovery as it allows for precise control over the fluorine atom's position.[3][8]

A general approach often begins with a fluorinated precursor, such as 4-fluorophenol, which can be converted into a fluorinated salicylic acid derivative like 5-fluoro salicylic acid in a few steps.[9] The thiosalicylic acid core itself can be synthesized from anthranilic acid through diazotization, reaction with a sulfide, and subsequent reduction.[2][10]

General Synthetic Workflow

The diagram below illustrates a conceptual workflow for the synthesis and derivatization of a fluorinated thiosalicylic acid.

Caption: General workflow for synthesizing fluorinated thiosalicylic acid derivatives.

Detailed Experimental Protocol: Synthesis of S-alkyl 5-fluorothiosalicylate

This protocol is a representative example and should be adapted based on the specific target molecule and laboratory safety guidelines.

Objective: To synthesize an S-alkyl derivative of 5-fluorothiosalicylic acid.

Materials:

-

5-Fluorothiosalicylic acid

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Deprotonation: Dissolve 5-fluorothiosalicylic acid (1 equivalent) in an alkaline water-ethanol solution (e.g., containing 2 equivalents of NaOH). Stir at room temperature until a clear solution is obtained. This step is critical as it generates the thiolate and carboxylate anions, making the sulfur atom a potent nucleophile.

-

Alkylation: Add the corresponding alkyl halide (1.1 equivalents) dropwise to the solution. The reaction is often exothermic; maintain the temperature at or below room temperature with a water bath if necessary. Allow the mixture to stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material. This S-alkylation step is a standard method for preparing such derivatives.[11]

-

Workup & Extraction:

-

Acidify the reaction mixture to a pH of ~2 using dilute HCl. This protonates the carboxylate, making the product less water-soluble.

-

Extract the product into an organic solvent like ethyl acetate (3 times).

-

Combine the organic layers, wash with brine solution, and dry over anhydrous Na2SO4.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the crude residue by silica gel column chromatography. The choice of eluent (e.g., a gradient of ethyl acetate in petroleum ether) is crucial for obtaining a pure product.[12]

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Mechanism of Action and Therapeutic Applications

Thiosalicylic acid derivatives often exert their therapeutic effects, particularly anti-inflammatory actions, through the inhibition of cyclooxygenase (COX) enzymes.[13][14] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15][16]

There are two main isoforms:

-

COX-1: A constitutive enzyme with physiological functions, including protecting the gastric mucosa.[1]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation.[1]

The ideal nonsteroidal anti-inflammatory drug (NSAID) would selectively inhibit COX-2 to reduce inflammation without inhibiting COX-1, thereby minimizing gastrointestinal side effects.[1]

The Role of Fluorine in Modulating COX Inhibition

The introduction of fluorine can significantly impact how a thiosalicylic acid derivative interacts with the COX active site. Molecular docking studies on related S-alkyl derivatives of thiosalicylic acid suggest that these compounds bind within the active sites of both COX-1 and COX-2.[11] Fluorination can enhance this binding. For example, the high electronegativity of a fluorine atom can create favorable electrostatic interactions with polar residues in the enzyme's active site. Furthermore, by altering the pKa of the carboxylic acid group, fluorine can influence the ionization state of the drug, which is critical for its interaction with key residues like Ser530 in the COX active site.[11]

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Fluorinated Thiosalicylic Acid Derivatives.

Emerging Applications

Beyond inflammation, fluorinated thiosalicylic acid derivatives are being explored for other therapeutic areas. The core scaffold and its S-alkyl derivatives have been investigated for:

-

Anticancer Activity: Metal complexes of S-alkyl thiosalicylic acid derivatives have shown cytotoxic effects against various cancer cell lines, potentially through DNA binding and apoptosis induction.[17]

-

Antioxidant Properties: Some derivatives have demonstrated the ability to modulate redox balance, suggesting potential in treating conditions associated with oxidative stress.[18]

-

Antiviral Activity: Salicylic acid derivatives have been explored as inhibitors of viral enzymes, such as the SARS-CoV-2 3CL protease.[19]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design.[20] For fluorinated thiosalicylic acids, the key is to understand how the position and number of fluorine atoms affect biological activity.

A systematic approach involves synthesizing a library of compounds where the fluorine substitution pattern is varied and evaluating their activity against a specific target.

Table 1: Hypothetical SAR Data for 5-Fluorothiosalicylate Derivatives against COX-2

| Compound ID | R-Group (at Sulfur) | Fluorine Position | COX-2 IC₅₀ (µM) |

| FTSA-01 | -CH₃ | 5-fluoro | 8.5 |

| FTSA-02 | -CH₂CH₃ | 5-fluoro | 6.2 |

| FTSA-03 | -CH₂(C₆H₅) | 5-fluoro | 1.8 |

| TSA-03 | -CH₂(C₆H₅) | (none) | 4.1 |

| FTSA-04 | -CH₂(C₆H₅) | 4-fluoro | 2.5 |

This data is illustrative and intended to demonstrate SAR principles.

From this hypothetical data, several insights can be drawn:

-

Impact of R-Group: Increasing the size and hydrophobicity of the S-alkyl group (from methyl to benzyl) appears to enhance potency (FTSA-01 vs. FTSA-03). This suggests a hydrophobic pocket in the enzyme's active site.

-

Impact of Fluorination: The fluorinated benzyl derivative (FTSA-03) is more than twice as potent as its non-fluorinated counterpart (TSA-03), highlighting the beneficial effect of fluorine.[5]

-

Impact of Fluorine Position: The position of the fluorine atom is critical. In this example, substitution at the 5-position (FTSA-03) is more effective than at the 4-position (FTSA-04), indicating a specific electronic or steric requirement in the binding site.[21]

Conclusion and Future Perspectives

Fluorinated thiosalicylic acid derivatives represent a highly adaptable and promising platform for drug discovery. The strategic incorporation of fluorine provides a powerful tool to overcome common challenges in medicinal chemistry, such as poor metabolic stability and insufficient potency.[3][4] The well-established anti-inflammatory mechanism via COX inhibition serves as a strong foundation, while emerging research points towards potential applications in oncology and beyond.

Future work in this field will likely focus on:

-

Developing more selective COX-2 inhibitors to further improve safety profiles.

-

Exploring novel fluorination patterns and fluorine-containing functional groups to access new chemical space.[8]

-

Investigating mechanisms of action beyond COX inhibition , such as the modulation of transcription factors like NF-κB or other enzyme systems.[22]

-

Utilizing advanced computational methods , like molecular docking and dynamics, to predict binding affinities and guide the design of next-generation derivatives.[11][18]

By integrating modern synthetic chemistry with a deep understanding of pharmacology and structure-activity relationships, the development of fluorinated thiosalicylic acid derivatives will continue to be a valuable endeavor in the quest for safer and more effective medicines.

References

- Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.

- Apollo Scientific.

- Böhm HJ, Banner D, Bendels S, et al. The role of fluorine in medicinal chemistry. Chembiochem. 2008;9(15):2435-2447.

- Moss, S. M., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Published February 22, 2024.

- Purser S, Moore PR, Swallow S, Gouverneur V. Applications of fluorine in medicinal chemistry. J Med Chem. 2015;58(21):8349-8370.

- Dimec, M., et al. Molecular docking analysis of S-alkyl derivatives of thiosalicylic acid as cyclooxygenase inhibitor agents. Sciforum.

- Nurseslab. Non –steroidal anti-inflammatory drugs (NSAIDS)-Salicylic Acids. Nurseslab. Published May 10, 2024.

- Mladenović, M., et al. Antioxidative Activity of Some S-Alkyl Derivatives of Thiosalicylic Acid. In Vivo and In Silico Approach.

- Unknown. NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). University of Minnesota.

- Wikipedia.

- Vane JR, Botting RM. Mechanism of action of nonsteroidal anti-inflammatory drugs. Am J Med. 1998;104(3A):2S-8S.

- Ghlichloo I, Gerriets V. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In: StatPearls.

- ChemicalBook. Thiosalicylic acid synthesis. ChemicalBook.

- ResearchGate. Preparation of the S-alkyl derivatives of thiosalicylic acid.

- Hu, H. The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Published September 16, 2021.

- Organic Syntheses. thiosalicylic acid. Organic Syntheses Procedure.

- Mykhailiuk, P. K.

- Matulis, D., et al. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Published October 17, 2024.

- Wikipedia. Thiosalicylic acid. Wikipedia.

- Siddiqui, A. A., et al. Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. MDPI. Published September 24, 2021.

- Sharma, G. V. M., et al. Synthesis of 5-Fluoro Salicylic Acid.

- Meng, Q., et al. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Published January 12, 2023.

Sources

- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sciforum.net [sciforum.net]

- 12. Thiosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. nurseslab.in [nurseslab.in]

- 14. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 15. webhome.auburn.edu [webhome.auburn.edu]

- 16. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]

- 21. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Determination of the Melting Point of 2-(2-Fluorophenyl)sulfanylbenzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial first indicator of purity and identity.[1] This guide focuses on the analytical approach to determining the melting point of 2-(2-Fluorophenyl)sulfanylbenzoic acid, a molecule of interest for its potential applications stemming from its unique structural motifs: a benzoic acid core, a flexible sulfanyl (thioether) linkage, and a fluorinated aromatic ring.

A thorough search of the scientific literature and chemical databases indicates that the melting point for 2-(2-Fluorophenyl)sulfanylbenzoic acid has not been publicly documented. This absence of data necessitates a predictive and methodological approach, grounding our experimental design in the analysis of structurally related compounds and first-principle analytical techniques. This document provides a comprehensive framework for the de novo determination of this critical physical constant.

Molecular Structure:

Hypothetical representation of 2-(2-Fluorophenyl)sulfanylbenzoic acid

Predictive Analysis Based on Structurally Analogous Compounds

Before embarking on experimental determination, a reasoned estimation of the expected melting point can be derived from the known values of analogous structures. This analysis helps in setting appropriate instrumental parameters and provides a benchmark for the validation of experimental results.

The core structure, 2-(Phenylthio)benzoic acid, provides a foundational reference. The introduction of a fluorine atom onto the pendant phenyl ring is expected to influence the melting point through modifications in crystal lattice packing, dipole moment, and intermolecular interactions.

| Compound Name | CAS Number | Molecular Structure | Reported Melting Point (°C) |

| 2-(Phenylthio)benzoic acid | 1527-12-4 | C₁₃H₁₀O₂S | 167 °C[2] |

| 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | 13420-72-9 | C₁₃H₉FO₂S | Not Found |

| 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid | 73129-13-2 | C₁₃H₈FNO₄S | Not Found |

Data compiled from available chemical databases.[2][3][4][5][6][7]

Expert Analysis: The parent compound, 2-(Phenylthio)benzoic acid, has a melting point of 167 °C.[2] The introduction of a fluorine atom, particularly at the ortho position as in our target molecule, can have a variable effect on the melting point depending on its influence on crystal packing. It may increase the melting point due to enhanced intermolecular interactions or decrease it by disrupting efficient crystal lattice formation. Therefore, a reasonable starting hypothesis would place the melting point of 2-(2-Fluorophenyl)sulfanylbenzoic acid in the range of 150-180 °C. This estimate informs the selection of heating ranges in the subsequent experimental protocols.

Gold-Standard Methodologies for Melting Point Determination

The determination of a melting point is a cornerstone of thermal analysis.[8][9] Two primary methods are employed in modern research settings: the traditional Capillary Melting Point technique and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This technique relies on the visual observation of the phase transition from solid to liquid for a small sample heated in a glass capillary tube.[8] It is a rapid and reliable method for obtaining a melting range, which is indicative of purity.[10]

-

Sample Preparation: The sample must be thoroughly dried and finely powdered.[1] Moisture can act as an impurity, depressing and broadening the melting range. A fine powder ensures uniform heat transfer and efficient packing.[1]

-

Sample Loading: A sample height of 2-3 mm is critical.[11] An excessive amount of sample will create a thermal gradient within the sample, leading to a broadened and inaccurate melting range.

-

Heating Rate: The rate of temperature increase is the most critical parameter. A rapid initial heating can be used to find an approximate melting point, but for an accurate determination, the heating rate should be slowed to 1-2 °C per minute near the expected melting point.[10][12] This ensures that the temperature of the heating block and the sample are in thermal equilibrium.

-

Sample Preparation: Ensure the 2-(2-Fluorophenyl)sulfanylbenzoic acid sample is completely dry. If necessary, dry under vacuum. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.[1]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to move the powder to the sealed end. Alternatively, drop the tube through a long glass tube to achieve tight packing.[11][12] The final packed sample height should be 2-3 mm.[11]

-

Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly identify the approximate melting range.[12]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[12] Insert a new capillary with a fresh sample. Set the starting temperature to about 10-15 °C below the expected melting point and a slow ramp rate of 1-2 °C/min.[13]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[13]

-

Validation: Repeat the measurement at least twice with fresh samples to ensure reproducibility.

Caption: Figure 1: Capillary Melting Point Workflow.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16] It provides highly accurate and quantitative data on melting temperature and the enthalpy of fusion.

-

Sample and Reference Pans: The sample is hermetically sealed in a small pan (typically aluminum) to prevent any loss of material through sublimation or decomposition. An empty, sealed pan is used as a reference to ensure that the measured heat flow is solely due to the sample.

-

Inert Atmosphere: The analysis is conducted under a continuous purge of an inert gas (e.g., nitrogen) to prevent oxidative degradation of the sample at elevated temperatures.

-

Heating Rate: A controlled, linear heating rate is applied. Slower rates (e.g., 5-10 °C/min) generally provide better resolution of thermal events.

-

Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 2-(2-Fluorophenyl)sulfanylbenzoic acid into a DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample press.

-

Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature.

-

-

Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Caption: Figure 2: DSC Analysis Workflow.

Significance in a Research and Drug Development Context

The determination of the melting point of 2-(2-Fluorophenyl)sulfanylbenzoic acid is not merely an academic exercise. This single data point has significant implications:

-

Purity Assessment: A sharp melting range (typically < 2 °C) is a strong indicator of high purity. A broad melting range suggests the presence of impurities.[10]

-

Identity Confirmation: The melting point is a characteristic physical property that can be used in conjunction with spectroscopic data (NMR, IR, MS) to confirm the identity of the synthesized compound.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. DSC is particularly useful for identifying polymorphic transitions that may occur upon heating.

-

Pre-formulation Studies: In drug development, the melting point influences solubility and dissolution rate, which are critical parameters for bioavailability.

Conclusion

While the melting point of 2-(2-Fluorophenyl)sulfanylbenzoic acid is not currently reported in the public domain, this guide provides a robust, scientifically-grounded framework for its determination. By leveraging data from analogous compounds for predictive analysis and employing gold-standard techniques such as capillary melting point determination and Differential Scanning Calorimetry, researchers can confidently and accurately characterize this novel compound. The resulting data will be a critical asset for quality control, identity confirmation, and further development in its intended field of application.

References

- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- Unacademy. Determination of Melting Point.

- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- University of Alberta. Melting Point Determination.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Smolecule. (2023, August 20). 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid.

- Cole-Parmer. Melting Point Apparatus SMP40.

- Benchchem. 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid | 73129-13-2.

- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).

- Hitachi High-Tech Analytical Science. (2022, July 29). Differential Scanning Calorimetry | Thermal Analysis. Retrieved from Hitachi High-Tech Analytical Science website.

- CureFFI.org. (2016, April 27). Differential scanning calorimetry.

- Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.

- University of Colorado Boulder. DETERMINATION OF MELTING POINTS. Retrieved from University of Colorado Boulder website.

- CymitQuimica. CAS 1527-12-4: 2-(Phenylthio)benzoic acid.

- National Institutes of Health. 2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210 - PubChem.

- Vernier. DETERMINATION OF MELTING POINTS.

- ChemicalBook. 2-(phenylthio)benzoic acid CAS#: 1527-12-4.

- ChemicalBook. 2-(phenylthio)benzoic acid | 1527-12-4.

- Kuujia.com. (2025, October 14). 13420-72-9(Benzoic acid, 2-[(4-fluorophenyl)thio]-).

- Benchchem. 2-(Phenylthio)benzoic Acid | Research Chemical Supplier.

- Simson Pharma Limited. 2-(2-Aminophenyl)sulfanylbenzoic Acid | CAS No- 54920-98-8.

- National Institutes of Health. 2-(2-acetylphenyl)sulfanylbenzoic Acid | C15H12O3S | CID 2817413 - PubChem.

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. 2-(phenylthio)benzoic acid CAS#: 1527-12-4 [m.chemicalbook.com]

- 3. Buy 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid | 73129-13-2 [smolecule.com]

- 4. 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid | 73129-13-2 | Benchchem [benchchem.com]

- 5. CAS 1527-12-4: 2-(Phenylthio)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. 2-(Phenylthio)benzoic acid | C13H10O2S | CID 15210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem960.com [chem960.com]

- 8. Determination of Melting Point [unacademy.com]

- 9. mt.com [mt.com]

- 10. ursinus.edu [ursinus.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. hinotek.com [hinotek.com]

- 13. jk-sci.com [jk-sci.com]

- 14. torontech.com [torontech.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Application Note: High-Fidelity S-Arylation of Thiosalicylic Acid with 1-Fluoro-2-Iodobenzene

[1]

Abstract & Core Directive

This application note details the protocol for the chemoselective S-arylation of thiosalicylic acid (2-mercaptobenzoic acid) with 1-fluoro-2-iodobenzene to synthesize 2-((2-fluorophenyl)thio)benzoic acid . This scaffold is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, including thioxanthones and neuroleptic agents.[1]

The core challenge in this transformation is achieving high chemoselectivity (coupling at the C-I bond while preserving the C-F bond) and preventing the oxidative dimerization of the thiol substrate. This protocol utilizes a Ligand-Promoted Ullmann-type coupling (CuI/L-Proline) to ensure high yields (>85%) and strict regiocontrol.[2]

Scientific Foundation & Mechanistic Insight

Chemoselectivity: The Halogen Hierarchy

The substrate 1-fluoro-2-iodobenzene presents two potential electrophilic sites.[2] Under standard nucleophilic aromatic substitution (

However, this protocol employs Copper(I) catalysis , which operates via an oxidative addition mechanism.[3] Transition metals insert significantly faster into C-I bonds than C-F bonds due to the weaker bond dissociation energy of C-I (approx. 65 kcal/mol) compared to C-F (approx. 116 kcal/mol). This kinetic preference ensures the fluorine atom is retained on the aromatic ring, a critical requirement for downstream medicinal chemistry applications.

The Catalytic Cycle

The reaction follows a Cu(I)/Cu(III) catalytic cycle:

-

Ligation: The precatalyst (CuI) coordinates with the ligand (L-Proline) and the thiolate nucleophile (generated in situ by base).

-

Oxidative Addition: The active Cu(I)-thiolate species inserts into the C-I bond of 1-fluoro-2-iodobenzene.[2]

-

Reductive Elimination: The C-S bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Pathway Visualization

Figure 1: Cu(I)-catalyzed Ullmann coupling cycle demonstrating the oxidative insertion preference for Iodine over Fluorine.

Experimental Protocol

Reagents and Stoichiometry

Note on Base: Thiosalicylic acid contains both a carboxylic acid and a thiol. At least 2.0 equivalents of base are required to neutralize both protons. We use 2.5 equivalents to ensure complete deprotonation and efficient catalytic turnover.

| Component | Role | Reagent | Equiv.[3][4][5][6][7][8][9][10][11][12][13][14] | Mass/Vol (Example) |

| Substrate A | Nucleophile | Thiosalicylic Acid | 1.0 | 1.54 g (10 mmol) |

| Substrate B | Electrophile | 1-Fluoro-2-iodobenzene | 1.1 | 2.44 g (11 mmol) |

| Catalyst | Metal Source | Copper(I) Iodide (CuI) | 0.05 | 95 mg (0.5 mmol) |

| Ligand | Accelerator | L-Proline | 0.10 | 115 mg (1.0 mmol) |

| Base | Neutralizer | Potassium Carbonate ( | 2.5 | 3.45 g (25 mmol) |

| Solvent | Medium | DMF (Anhydrous) | N/A | 20 mL (0.5 M) |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Glassware Prep: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Charging Solids: Add Thiosalicylic acid (1.0 eq),

(2.5 eq), CuI (5 mol%), and L-Proline (10 mol%) to the flask.-

Critical Check: Ensure CuI is off-white/tan.[2] If it is grey or green, it has oxidized to Cu(II) and will be less effective.

-

-

Inerting: Cap the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon (or Nitrogen). Repeat this cycle 3 times.

-

Why? Oxygen causes rapid dimerization of thiosalicylic acid to dithiosalicylic acid (disulfide), which is a dead-end byproduct in this cycle.

-

-

Solvent Addition: Inject anhydrous DMF via syringe under positive Argon pressure.

-

Substrate B Addition: Inject 1-fluoro-2-iodobenzene (1.1 eq) via syringe.

Phase 2: Reaction & Monitoring

-

Heating: Place the flask in a pre-heated oil bath at 90°C .

-

Note: L-Proline allows this reaction to proceed at 90°C. Ligand-free protocols often require 120-140°C, which increases the risk of defluorination.[2]

-

-

Duration: Stir vigorously for 12–16 hours.

-

Monitoring: Monitor by HPLC or TLC.

Phase 3: Workup & Isolation

-

Quench: Cool the mixture to room temperature. Dilute with water (50 mL). The mixture should be homogeneous (the product is a soluble potassium carboxylate salt).

-

Impurity Wash: Wash the aqueous basic layer with Ethyl Acetate (2 x 20 mL).

-

Purpose: This removes unreacted 1-fluoro-2-iodobenzene and non-acidic organic impurities.[2] Discard the organic layer.

-

-

Acidification: Carefully acidify the aqueous layer with 2M HCl to pH ~2 while stirring.

-

Observation: A thick white/off-white precipitate will form.[2] This is the target free acid.

-

-

Extraction/Filtration:

-

Method A (Filtration): If the solid is granular, filter via Buchner funnel, wash with water, and dry.

-

Method B (Extraction): If the solid is sticky, extract with Ethyl Acetate (3 x 30 mL). Combine organics, dry over

, and concentrate in vacuo.

-

Purification[1]

-

Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Toluene to remove traces of disulfide byproduct.

-

Yield Expectation: 85–92% isolated yield.

Workflow Diagram

Figure 2: Operational workflow from reagent charging to product isolation.

Troubleshooting & Process Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidized Catalyst | Use fresh CuI (white). Add 10% Sodium Ascorbate as a reductant. |

| Disulfide Formation | Oxygen ingress | Ensure strict degassing (freeze-pump-thaw if necessary).[2] |

| Defluorination | Temperature too high | Do not exceed 100°C. Ensure Ligand (L-Proline) is used to lower activation energy.[2] |

| Sticky Product | DMF residues | Wash the final organic extract thoroughly with water or brine (3x) to remove DMF. |

References

-

Ma, D., et al. (2009).[11] "CuI-Catalyzed Coupling Reactions of Aryl Iodides and Bromides with Thiols Promoted by Amino Acid Ligands." Journal of Organic Chemistry.

-

Jiang, Y., et al. (2009).[11] "A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur." Organic Letters.

-

Sawada, N., et al. (2006). "Synthesis of Aryl Sulfides via Cu-Catalyzed Cross-Coupling." Tetrahedron Letters.

Sources

- 1. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthetic and computational studies on CuI/ligand pair promoted activation of C(Aryl)-Cl bond in C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Copper-Catalyzed Arylation and Alkenylation of Polyfluoroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction [organic-chemistry.org]

- 12. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 14. sioc.ac.cn [sioc.ac.cn]

Introduction: The Significance of the Benzothiazole Scaffold and a Novel Synthetic Approach

As a Senior Application Scientist, this document provides a comprehensive guide for researchers and drug development professionals on the prospective use of 2-(2-Fluorophenyl)sulfanylbenzoic acid as a precursor for the synthesis of benzothiazole derivatives. This guide is structured to provide not only a theoretical framework but also actionable, albeit theoretical, protocols based on established chemical principles.

Benzothiazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their unique structural features allow them to interact with a wide range of biological targets, leading to their development as anticancer, antimicrobial, and neuroprotective agents. The core benzothiazole structure is also found in various dyes, and materials with interesting optical properties.

The traditional synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. However, the exploration of novel synthetic routes is crucial for accessing a wider diversity of substituted benzothiazoles. This application note explores a potential, though not widely documented, synthetic pathway to benzothiazoles starting from 2-(2-Fluorophenyl)sulfanylbenzoic acid. This approach is predicated on a two-step process: amidation of the carboxylic acid followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the thiazole ring.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis of a benzothiazole derivative from 2-(2-Fluorophenyl)sulfanylbenzoic acid involves two key transformations:

-

Amidation: The carboxylic acid moiety of the starting material is converted to an amide. This step is crucial as it introduces the nitrogen atom required for the formation of the thiazole ring.

-

Intramolecular Cyclization: The newly formed amide then participates in an intramolecular cyclization reaction. The amide nitrogen acts as a nucleophile, attacking the carbon atom bearing the fluorine on the adjacent phenyl ring. The fluorine atom is displaced as a leaving group, leading to the formation of the benzothiazole ring system.

This proposed pathway is visualized in the following reaction scheme:

Figure 1: Proposed two-step synthesis of a benzothiazole derivative from 2-(2-Fluorophenyl)sulfanylbenzoic acid.

Experimental Protocols: A Detailed Guide

The following protocols are proposed based on well-established, analogous chemical transformations. It is crucial to note that these are theoretical protocols and will likely require optimization. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Amidation of 2-(2-Fluorophenyl)sulfanylbenzoic acid

This protocol describes the conversion of the carboxylic acid to the corresponding primary amide. The reaction proceeds via an acyl chloride intermediate, which is then reacted with ammonia.

Materials and Reagents:

-

2-(2-Fluorophenyl)sulfanylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonia solution (0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Step-by-Step Protocol:

-

Preparation of the Acyl Chloride:

-